molecular formula C12H11BClNO3 B14086340 (5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid

(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid

Cat. No.: B14086340
M. Wt: 263.48 g/mol
InChI Key: YGTXPTYZIZDLNW-UHFFFAOYSA-N
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Description

(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chloro group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridine with boric acid or its derivatives. One common method is to react 6-chloropyridine with triphenylboron or allyl borate under the catalysis of an oxidizing agent . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a palladium catalyst to facilitate the formation of the boronic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The process typically involves the use of palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base and a suitable solvent.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid primarily involves its role as a boronic acid reagent in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then participates in the formation of a new carbon-carbon bond through reductive elimination, resulting in the desired coupled product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-6-(4-methoxyphenyl)pyridin-3-yl)boronic acid is unique due to the presence of both a chloro group and a methoxyphenyl group on the pyridine ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C12H11BClNO3

Molecular Weight

263.48 g/mol

IUPAC Name

[5-chloro-6-(4-methoxyphenyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C12H11BClNO3/c1-18-10-4-2-8(3-5-10)12-11(14)6-9(7-15-12)13(16)17/h2-7,16-17H,1H3

InChI Key

YGTXPTYZIZDLNW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C2=CC=C(C=C2)OC)Cl)(O)O

Origin of Product

United States

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